

Application Note: High-Purity Purification Protocol for (Triethylammonium)maleate

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Compound of Interest

Compound Name: (Triethylammonium)maleate

Cat. No.: B13827506

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Abstract & Scope

(Triethylammonium)maleate (CAS: 1069-58-5) is a Protic Ionic Liquid (PIL) or low-melting organic salt formed by the neutralization of triethylamine (TEA) and maleic acid.[1] It serves as a critical electrolyte in electrochemical devices, a precursor in drug delivery systems, and a "green" solvent in catalysis. However, its efficacy is frequently compromised by impurities such as unreacted amine, trace water, and the geometric isomer fumaric acid.

This guide provides a rigorous, self-validating protocol for the synthesis and purification of (Triethylammonium) hydrogen maleate (1:1 stoichiometry). It deviates from standard "recipe" formats by integrating mechanistic insights into impurity rejection and phase behavior control.

[1]

Chemical Identity & Critical Impurities[1]

Before initiating purification, the operator must understand the equilibrium dynamics.

- Target Species: Triethylammonium hydrogen maleate ()].[1]

- Stoichiometry: 1:1 (Acid:Base).[1]
- Physical State: Viscous liquid or low-melting solid (hygroscopic).[1]

Critical Impurity Profile

Impurity	Origin	Risk Factor	Removal Strategy
Triethylamine (TEA)	Excess Reagent	Basic shift, catalyst poisoning	High Vacuum Stripping / Ether Wash
Maleic Acid	Excess Reagent	Acidity shift, precipitation	Stoichiometric control / Filtration
Fumaric Acid	Isomerization	Low solubility, crystal defects	Prevention (Temp < 60°C, Dark)
Water	Solvent/Atmosphere	Electrochemical instability	Lyophilization / Vacuum Desiccation

Synthesis Context (The "Upstream" Control)

Purification begins with synthesis.[1] You cannot easily purify a PIL if the initial stoichiometry is grossly off.

Reaction:

Key Control Point: The reaction is exothermic. Heat catalyzes the isomerization of Maleic acid (cis) to Fumaric acid (trans).[1]

- Directive: Maintain reaction temperature < 50°C using an ice bath.
- Solvent Choice: Use a minimal amount of Ethanol or Water.[1] Ethanol is preferred as it is easier to remove than water and less likely to solubilize the non-polar fumaric acid impurity.

Purification Protocol

Phase 1: Volatile Stripping (Crude Purification)

This step removes the bulk solvent and unreacted Triethylamine (boiling point 89°C).[1]

- Setup: Rotary evaporator with a bump trap.
- Parameters:
 - Bath Temperature: 45°C (Do not exceed 60°C to prevent isomerization).
 - Vacuum: Ramp down to < 10 mbar.[1]
- Procedure:
 - Concentrate the reaction mixture until a viscous oil or semi-solid residue remains.
 - Checkpoint: If the residue is opaque/white, excess Maleic acid or Fumaric acid may be present (they are solids). If clear/yellowish oil, proceed.[1]

Phase 2: The Biphasic Wash (Liquid-Liquid Extraction)

Most PILs are immiscible with non-polar solvents, whereas organic impurities (TEA) are soluble.[1]

- Reagent: Anhydrous Diethyl Ether or tert-Butyl Methyl Ether (TBME).[1]
- Procedure:
 - Add the PIL residue to a separation funnel.
 - Add 3x volume of Ether.[1]
 - Agitate vigorously. The PIL will form a dense bottom layer; the Ether (top) will extract unreacted TEA and non-ionic organic impurities.
 - Settling: Allow 15 minutes for phase separation.
 - Decant: Remove the top ether layer.
 - Repeat: Perform this wash 3 times.
- Validation: The ether layer should eventually become clear.[1]

Phase 3: Deep Drying & Crystallization (Final Polish)

Depending on the specific melting point (which varies by water content), the product may solidify.^[1]

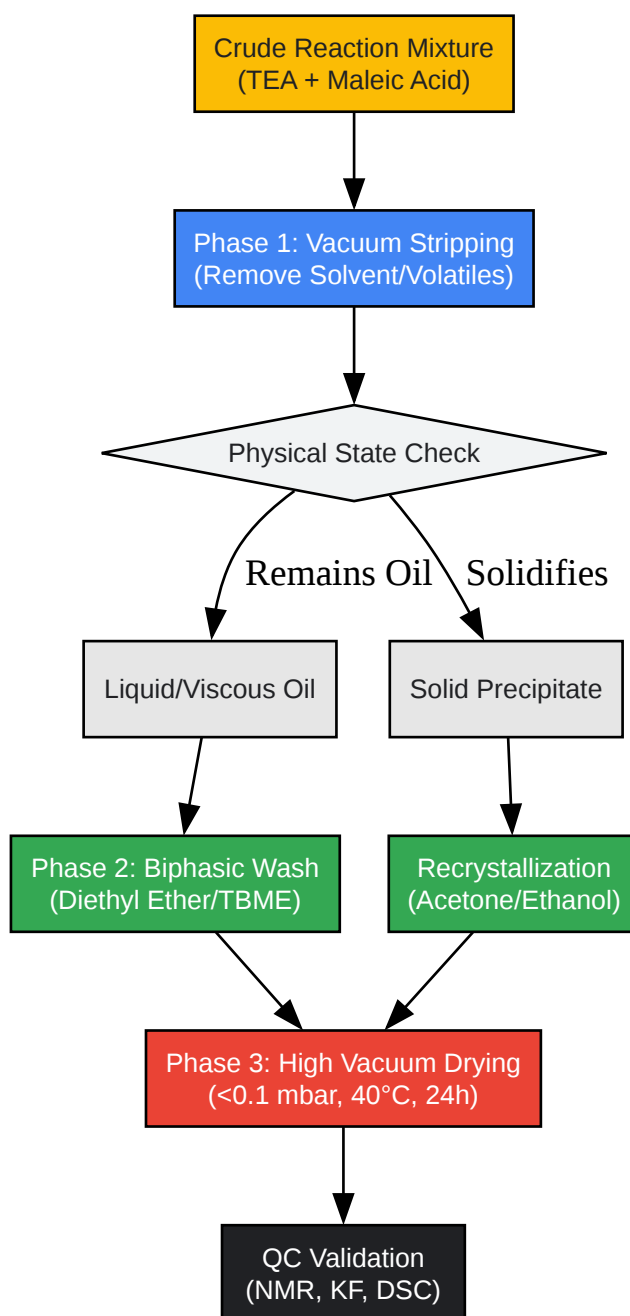
- High Vacuum Drying:
 - Connect the washed PIL to a Schlenk line or high-vacuum manifold (< 0.1 mbar).^[1]
 - Stir at 40°C for 12–24 hours.
 - Why? This removes trace water and trapped ether.^[1]
- Crystallization (Optional/If Solid):
 - If the salt solidifies upon drying, recrystallize from a mixture of Acetone/Ethanol (9:1).^[1]
 - Dissolve in warm ethanol, add acetone until turbid, cool to 4°C.
 - Filter under nitrogen atmosphere (hygroscopic).^[1]

Quality Control & Validation

Every batch must be validated against these metrics.

Method	Target Parameter	Acceptance Criteria
H NMR (DMSO-d)	Stoichiometry	Integration ratio of Ethyl (, ~3.1 ppm) to Vinyl (, ~6.0 ppm) must be 3:1.[1]
Karl Fischer (Coulometric)	Water Content	< 500 ppm (0.05%) for electrochemical use.[1]
DSC	Melting Point	Distinct endotherm (if solid) or (if liquid).[1] No secondary peaks (indicates isomers).[1]
Visual	Clarity	Colorless to pale yellow.[1] Dark yellow indicates oxidation/polymerization.[1]

Process Visualization (Workflow)[1]



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Figure 1: Decision-tree workflow for the purification of **(Triethylammonium)maleate**, accounting for phase behavior variability.

Safety & Handling (HSE)

- Triethylamine: Highly flammable (Flash point -11°C), corrosive, and toxic.[1] All initial steps must be performed in a fume hood.[1]

- Maleic Acid: Severe eye irritant.[1] Dust mask required during weighing.[1]
- Storage: The purified salt is hygroscopic. Store in a desiccator or glovebox under Argon.[1]

References

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